5-((2-Fluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
CAS No.: 869343-33-9
Cat. No.: VC4176016
Molecular Formula: C16H17FN4O2S
Molecular Weight: 348.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 869343-33-9 |
|---|---|
| Molecular Formula | C16H17FN4O2S |
| Molecular Weight | 348.4 |
| IUPAC Name | 5-[(2-fluorophenyl)-morpholin-4-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
| Standard InChI | InChI=1S/C16H17FN4O2S/c1-10-18-16-21(19-10)15(22)14(24-16)13(20-6-8-23-9-7-20)11-4-2-3-5-12(11)17/h2-5,13,22H,6-9H2,1H3 |
| Standard InChI Key | QTZMBAWXIBRZIE-UHFFFAOYSA-N |
| SMILES | CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCOCC4)O |
Introduction
5-((2-Fluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b] triazol-6-ol is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential biological activities. This compound features a thiazolo[3,2-b] triazole core, a morpholino group, and a fluorophenyl moiety, which are key structural components contributing to its pharmacological properties.
Structural Characteristics
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Thiazolo[3,2-b]124triazole Core: Known for its diverse biological activities, including anticancer and antimicrobial properties.
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Morpholino Group: Commonly associated with central nervous system activity and potential therapeutic applications.
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Fluorophenyl Moiety: Enhances lipophilicity and bioavailability, which are crucial for drug efficacy.
Anticancer Activity
Compounds containing triazole structures have been reported to exhibit significant anticancer properties. For instance, certain triazole derivatives have demonstrated the ability to induce apoptosis and cell cycle arrest in various cancer cell lines. Although specific data on 5-((2-Fluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b] triazol-6-ol is limited, its structural features suggest potential anticancer activity.
Synthesis and Chemical Reactivity
The synthesis of 5-((2-Fluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b] triazol-6-ol typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include controlled temperature and pressure conditions, along with catalysts to facilitate certain steps. Analytical techniques like NMR and HPLC are employed to monitor the progress and purity of the reactions.
Research Findings and Future Directions
Despite the lack of extensive research specifically on 5-((2-Fluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b] triazol-6-ol, its structural components suggest promising biological activities. Further studies are needed to explore its potential as a therapeutic agent, particularly in the areas of cancer and infectious diseases.
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